An In-depth Technical Guide to 2,5-Diacetamidothiazole and Its Foundational Analogue
An In-depth Technical Guide to 2,5-Diacetamidothiazole and Its Foundational Analogue
A Note to the Reader: Direct experimental data for 2,5-diacetamidothiazole is not extensively available in current scientific literature. This guide has been constructed by a Senior Application Scientist to provide a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals. By leveraging established data on the foundational analogue, 2-acetamidothiazole, and well-understood principles of organic chemistry and medicinal science, this document serves as an in-depth guide to the anticipated chemical structure, properties, synthesis, and potential applications of 2,5-diacetamidothiazole.
Introduction: The Thiazole Scaffold in Modern Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various chemical interactions have led to its incorporation in a multitude of biologically active compounds and functional materials.[2][3] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The reactivity of the thiazole ring, particularly at the C2, C4, and C5 positions, allows for diverse functionalization, making it a versatile scaffold for drug design.[1] This guide will focus on the di-acetylated derivative, 2,5-diacetamidothiazole, by first establishing a thorough understanding of its mono-acetylated counterpart, 2-acetamidothiazole.
Part 1: Characterization of 2-Acetamidothiazole
2-Acetamidothiazole (also known as N-(1,3-thiazol-2-yl)acetamide) serves as a crucial reference compound for understanding its di-acetylated analogue.[5]
Chemical Structure and Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(1,3-thiazol-2-yl)acetamide | [5] |
| CAS Number | 2719-23-5 | [5][6] |
| Molecular Formula | C₅H₆N₂OS | [5][6] |
| Molecular Weight | 142.18 g/mol | [5][7] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 207°C | [7] |
| Solubility | Soluble in water, alcohols, and diethyl ether. | [8] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Spectroscopic Profile of 2-Acetamidothiazole
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Infrared (IR) Spectroscopy: The IR spectrum of 2-acetamidothiazole would be expected to show characteristic peaks for the amide functional group, including N-H stretching vibrations around 3375 cm⁻¹, and a strong carbonyl (C=O) stretching vibration around 1671 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals corresponding to the protons on the thiazole ring (typically in the 7.27-8.77 ppm range) and the methyl protons of the acetyl group.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10] Thiazoles typically show abundant molecular ions and fragment in a predictable manner, which can aid in structure elucidation.[11][12]
Part 2: The Target Molecule: 2,5-Diacetamidothiazole - A Theoretical Profile
Based on the foundational knowledge of 2-acetamidothiazole and general principles of organic chemistry, we can construct a theoretical profile for 2,5-diacetamidothiazole.
Proposed Chemical Structure and Properties
| Property | Predicted Value | Justification |
| IUPAC Name | N-(5-acetamido-1,3-thiazol-2-yl)acetamide | Based on standard nomenclature rules. |
| Molecular Formula | C₇H₉N₃O₂S | Addition of a second acetamido group (C₂H₃NO) to 2-acetamidothiazole. |
| Molecular Weight | 200.23 g/mol | Calculated based on the proposed molecular formula. |
| Appearance | Likely a crystalline solid | Amide-containing compounds are often crystalline.[13] |
| Solubility | Potentially lower water solubility than 2-acetamidothiazole | The addition of a second, relatively nonpolar acetyl group may decrease water solubility. |
Part 3: Synthesis and Methodologies
The synthesis of 2,5-diacetamidothiazole, while not explicitly detailed in the literature, can be logically approached through the synthesis of a key intermediate, 2,5-diaminothiazole, followed by a di-acetylation reaction.
Synthesis of the Precursor: 2,5-Diaminothiazole
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring.[14][15] A plausible route to 2,5-diaminothiazole could involve the reaction of an appropriate α-halocarbonyl compound with a thiourea derivative.[16]
Acetylation of 2,5-Diaminothiazole
The acetylation of aromatic amines is a fundamental transformation in organic synthesis.[17] This reaction is commonly achieved using acetylating agents such as acetic anhydride or acetyl chloride.[18]
Experimental Protocol: Di-acetylation of 2,5-Diaminothiazole
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Dissolution: Dissolve 2,5-diaminothiazole in a suitable solvent, such as glacial acetic acid.
-
Addition of Acetylating Agent: Slowly add a molar excess (at least two equivalents) of acetic anhydride to the solution with stirring. The reaction is often exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the acetylated product and to hydrolyze any excess acetic anhydride.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 4: Predicted Spectroscopic Characteristics of 2,5-Diacetamidothiazole
A comprehensive spectroscopic analysis would be essential to confirm the structure of the synthesized 2,5-diacetamidothiazole.
| Spectroscopic Technique | Predicted Observations |
| ¹H NMR | Signals for two distinct acetamido groups (two N-H singlets and two methyl singlets), and a singlet for the C4-H proton on the thiazole ring. |
| ¹³C NMR | Resonances for the two carbonyl carbons of the acetyl groups, the two methyl carbons, and the three carbons of the thiazole ring. |
| IR Spectroscopy | Characteristic N-H stretching bands, strong C=O stretching bands for the amide groups, and absorptions corresponding to the thiazole ring. |
| High-Resolution Mass Spectrometry (HRMS) | An accurate mass measurement of the molecular ion peak to confirm the elemental composition of C₇H₉N₃O₂S. |
Part 5: Potential Applications in Drug Development
The thiazole scaffold is a privileged structure in medicinal chemistry, and the introduction of acetamido groups can modulate the biological activity of the parent molecule.[2][19]
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[20] The acetamido groups could potentially enhance interactions with biological targets.
-
Antimicrobial Agents: Thiazole-based compounds have a long history as antimicrobial agents.[3] The di-acetamido substitution pattern could lead to novel antibacterial or antifungal activity.
-
Enzyme Inhibition: The acetamido groups can participate in hydrogen bonding, which is a key interaction in many enzyme active sites. This suggests that 2,5-diacetamidothiazole could be explored as an enzyme inhibitor.
Visualizations
Chemical Structure of 2,5-Diacetamidothiazole
Caption: Proposed structure of 2,5-diacetamidothiazole.
Synthetic Workflow
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